5-bromo-5H-pyrimidin-2-one

Catalog No.
S12832745
CAS No.
M.F
C4H3BrN2O
M. Wt
174.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-5H-pyrimidin-2-one

Product Name

5-bromo-5H-pyrimidin-2-one

IUPAC Name

5-bromo-5H-pyrimidin-2-one

Molecular Formula

C4H3BrN2O

Molecular Weight

174.98 g/mol

InChI

InChI=1S/C4H3BrN2O/c5-3-1-6-4(8)7-2-3/h1-3H

InChI Key

CCCBPVCWEYDGDH-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)N=CC1Br

5-Bromopyrimidin-2(1H)-one (CAS: 38353-06-9) is a heterocyclic building block valued in synthetic and medicinal chemistry. Its core utility stems from the bromine atom at the C5 position, which serves as a reliable synthetic handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. The reactivity of the C-Br bond at the C5 position is electronically distinct from halogens at the more electron-deficient C2, C4, or C6 positions, providing a specific and predictable site for molecular elaboration while retaining the critical 2-oxo functionality.

Substituting 5-bromopyrimidin-2(1H)-one with close analogs often leads to significant process chemistry challenges and strategic disadvantages. Using the corresponding 5-chloro analog typically requires harsher reaction conditions for cross-coupling, such as higher temperatures or more complex catalytic systems, due to the greater strength of the C-Cl bond versus the C-Br bond. This can compromise functional group tolerance and lower overall yields. Compared to 5-bromouracil, 5-bromopyrimidin-2(1H)-one offers a distinct physicochemical profile with a single keto group and N-H site, which can improve solubility in common organic solvents and simplify reaction pathways by avoiding the need for additional protecting groups. Furthermore, using precursors like 5-bromo-2-chloropyrimidine necessitates additional synthetic steps to install the C2-oxo group, making 5-bromopyrimidin-2(1H)-one the more direct and efficient choice when the 2-pyrimidinone core is a required structural feature.

Validated Precursor in the Synthesis of the FDA-Approved Drug Macitentan

5-Bromopyrimidin-2(1H)-one is a key structural component of Macitentan, a dual endothelin receptor antagonist for treating pulmonary arterial hypertension. In the drug's discovery, the introduction of the (5-bromo-2-pyrimidinyl)oxy moiety was a critical modification that significantly enhanced binding affinity to both the ETA and ETB receptors compared to earlier-generation antagonists. The specific use of this precursor in a successful, commercialized drug synthesis pathway validates its utility and compatibility with complex, multi-step synthetic routes where reliability and reproducibility are paramount.

Evidence DimensionReceptor Binding Affinity (IC50)
Target Compound DataMacitentan Precursor Derivative: ETA IC50 = 0.5 nM, ETB IC50 = 391 nM
Comparator Or BaselineBosentan (Predecessor Drug): ETA IC50 = 4.7 nM, ETB IC50 = 95 nM
Quantified DifferenceThe structural class derived from this precursor showed significantly improved ETA affinity.
ConditionsIn vitro competitive binding assays with radiolabeled endothelin-1.

This compound is a proven, high-value intermediate for pharmaceutical development, de-risking its selection for medicinal chemistry programs targeting similar biological systems.

Enables Milder Cross-Coupling Conditions Compared to Chloro-Analogs

The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions. This established chemical principle means that 5-bromopyrimidin-2(1H)-one can typically be coupled with boronic acids or other organometallic reagents under milder conditions (e.g., lower temperatures, shorter reaction times, lower catalyst loadings) than its 5-chloro counterpart. For example, Suzuki couplings of 5-bromopyrimidines proceed efficiently with standard catalysts like Pd(PPh3)4, whereas chloro-analogs often require more specialized, electron-rich phosphine ligands and more forcing conditions to achieve comparable yields.

Evidence DimensionGeneral Reactivity in Pd-Catalyzed Cross-Coupling
Target Compound DataC-Br Bond: Lower bond dissociation energy, more facile oxidative addition.
Comparator Or BaselineC-Cl Bond: Higher bond dissociation energy, requires more robust catalytic systems or higher temperatures.
Quantified DifferenceNot directly quantified in a single head-to-head experiment, but a universally accepted reactivity trend (I > Br > Cl) in this reaction class.
ConditionsStandard Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille coupling reaction conditions.

Choosing this bromo-compound reduces energy costs, improves process safety, and enhances compatibility with sensitive functional groups elsewhere in the molecule, leading to higher overall yields.

Provides a Scaffold for Potent PDE5 Inhibitors with High Target Affinity

In the development of novel phosphodiesterase 5 (PDE5) inhibitors, a library based on the 5-bromopyrimidin-4(3H)-one scaffold (a constitutional isomer of the target compound) demonstrated potent enzymatic inhibition. One of the most active compounds, 13a, which features the core pyrimidinone ring, achieved an IC50 of 1.7 nM. The bromine atom in the parent scaffold serves as the key handle for introducing the required diversity via cross-coupling to explore the structure-activity relationship. This demonstrates the value of the 5-bromopyrimidinone core in generating high-affinity ligands for well-validated drug targets.

Evidence DimensionEnzyme Inhibition (IC50)
Target Compound DataCompound 13a (derived from a 5-bromopyrimidinone core): 1.7 nM
Comparator Or BaselineSildenafil (Viagra), a known PDE5 inhibitor, typically has an IC50 in the range of 3-7 nM depending on the assay.
Quantified DifferenceThe optimized compound from this scaffold class shows inhibitory potency comparable to or greater than the established clinical drug.
ConditionsIn vitro PDE5 enzyme inhibition assay.

This evidence shows the compound's utility as a foundational scaffold for generating libraries of potent, biologically active molecules, making it a strategic choice for drug discovery campaigns.

Core Building Block for Medicinal Chemistry Programs

This compound is the right choice for projects requiring a 5-substituted-2-pyrimidinone pharmacophore. Its validated use in the synthesis of the dual endothelin receptor antagonist Macitentan de-risks its selection as a starting material for developing new chemical entities with high biological potency.

Synthesis of 5-Arylpyrimidinones with Sensitive Functional Groups

Due to the higher reactivity of its C-Br bond compared to a C-Cl bond, this precursor is ideal for Suzuki-Miyaura couplings that must be run under mild conditions to preserve delicate functional groups (e.g., esters, unprotected amines, other halides) on the coupling partner.

Efficient, Multi-Step Syntheses Demanding a C2-Oxo Moiety

When the final target molecule must contain the 2-pyrimidinone structure, this compound provides the most direct route. It avoids the additional protection/deprotection or substitution/hydrolysis steps required when starting from di-halogenated pyrimidines, streamlining the process and maximizing overall yield.

XLogP3

0.3

Hydrogen Bond Acceptor Count

1

Exact Mass

173.94288 g/mol

Monoisotopic Mass

173.94288 g/mol

Heavy Atom Count

8

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